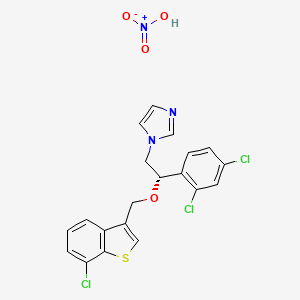

(S)-sertaconazole nitrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

583057-52-7 |

|---|---|

Molecular Formula |

C20H16Cl3N3O4S |

Molecular Weight |

500.8 g/mol |

IUPAC Name |

1-[(2S)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |

InChI |

InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4)/t19-;/m1./s1 |

InChI Key |

HAAITRDZHUANGT-FSRHSHDFSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Overview of Azole Antifungal Agents in Mycological Research

Azole antifungal agents are a cornerstone in the management of fungal infections. researchgate.net They are classified as either imidazoles or triazoles based on the number of nitrogen atoms in the azole ring. nih.gov The primary mechanism of action for azoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nih.govpatsnap.comjptcp.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govpatsnap.com By disrupting ergosterol synthesis, azoles compromise the integrity and function of the fungal cell membrane, leading to either the inhibition of fungal growth (fungistatic) or fungal cell death (fungicidal). chemicalbook.commdpi.com

The extensive use of azoles has unfortunately led to the emergence of drug-resistant fungal strains, posing a significant challenge in clinical practice. mdpi.com Research is actively focused on developing new azole derivatives and combination therapies to overcome these resistance mechanisms. jptcp.commdpi.commdpi.com

Evolution and Context of S Sertaconazole Nitrate in Antifungal Drug Development

The development of antifungal agents has seen significant milestones, with the first azole, benzimidazole, being reported in 1944. researchgate.net Sertaconazole (B158924) nitrate (B79036), an imidazole (B134444) derivative, was developed as a topical antifungal agent for skin and vaginal fungal infections. chemicalbook.com Its chemical structure, (±)-1-[2,4-dichloro-β-[(7-chlorobenzo[b]thien-3yl)methoxy]phenethyl]imidazole nitrate, features a benzothiophene (B83047) group which enhances its antifungal activity. chemicalbook.comnih.gov

A key distinguishing feature of sertaconazole is its dual mechanism of action. nih.gov In addition to inhibiting ergosterol (B1671047) synthesis, it directly binds to non-sterol lipids within the fungal cell membrane. nih.govchemicalbook.com This direct interaction disrupts membrane permeability, causing leakage of essential intracellular components like ATP and contributing to a direct fungicidal effect. chemicalbook.com This dual action makes it effective against a broad spectrum of fungi. patsnap.com

Research Trajectories and Academic Significance of S Sertaconazole Nitrate

Synthetic Pathways and Methodological Advancements in (S)-Sertaconazole Nitrate Production

The synthesis of sertaconazole has evolved from methods producing a racemic mixture—an equal blend of its (S) and (R) enantiomers—to more sophisticated, stereoselective routes that yield the desired (S)-enantiomer directly. wikidoc.orggoogle.com This progression reflects a broader trend in pharmaceutical manufacturing toward producing enantiopure drugs to enhance efficacy.

Key Reaction Steps and Intermediate Compounds

The core of sertaconazole synthesis involves the coupling of two primary molecular fragments. A common pathway involves the reaction of a racemic or enantiopure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol intermediate with a 7-chlorobenzo[b]thiophene (B1589383) derivative. google.comgoogle.com The final step is the formation of the nitrate salt.

An established synthetic route uses 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol and 3-bromomethyl-7-chlorobenzo[b]thiophene as the primary raw materials. google.comgoogle.com However, to produce (S)-sertaconazole specifically, an enantioselective approach is required. A significant advancement is the highly enantioselective synthesis of chiral β-heteroaryl amino alcohols through the asymmetric hydrogenation of α-N-heteroaryl ketones. researchgate.netrsc.org This reaction, often catalyzed by a ruthenium-diphosphine-diamine complex, can produce the chiral alcohol intermediate with high yield and excellent enantiomeric excess (ee), serving as a key building block for (S)-sertaconazole. researchgate.netrsc.org

Key intermediates in various synthetic routes are detailed in the table below.

| Intermediate Compound | Role in Synthesis | Reference |

| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Core structure containing the imidazole (B134444) and dichlorophenyl groups. Used as a racemate or a single enantiomer. | google.comgoogle.com |

| 3-bromomethyl-7-chlorobenzo[b]thiophene | Provides the 7-chlorobenzo[b]thiophene moiety; reacts with the alcohol intermediate. | google.comgoogle.com |

| 7-chloro-3-methylbenzo[b]thiophene | A precursor for creating the reactive benzothiophene (B83047) intermediate. | rcsi.science |

| Chiral β-heteroaryl amino alcohols | Enantiopure intermediates generated via asymmetric hydrogenation, enabling direct synthesis of the (S)-enantiomer. | researchgate.netrsc.org |

Process Optimization for Scalability in Pharmaceutical Synthesis

For large-scale production, synthetic routes must be efficient, safe, and cost-effective. Early laboratory-scale syntheses of sertaconazole employed reagents such as sodium hydride and solvents like hexamethylphosphoric triamide under inert gas protection. google.com These methods are often hazardous and difficult to scale up.

Methodological advancements have focused on overcoming these limitations. One significant improvement is the implementation of phase-transfer catalysis. google.compatsnap.com This technique uses a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride, to facilitate the reaction between reactants in a two-phase system (e.g., toluene (B28343) and water), avoiding the need for anhydrous conditions and hazardous reagents like sodium hydride. google.compatsnap.com This simplifies the procedure, reduces cost, and improves safety. google.com

Furthermore, the development of highly efficient enantioselective catalytic methods, such as the Ru-catalyzed asymmetric hydrogenation, represents a major leap in process optimization. rsc.org By generating the desired chiral intermediate directly, these methods can bypass the need for chiral resolution of a racemic mixture, a process that is often inefficient as it discards half of the product. Engineering of enzymes like ketoreductases for the enantioselective synthesis of chiral alcohol precursors is another advanced strategy being explored for azole antifungal production. rsc.org

Stereochemical Aspects and Chiral Purity of (S)-Sertaconazole Nitrate

Sertaconazole's chemical structure includes a single asymmetric carbon atom, meaning it exists as two non-superimposable mirror images known as enantiomers: (R)-sertaconazole and (S)-sertaconazole. wikidoc.orggoogle.commediresonline.org While the commercially available drug is often a racemic mixture, the focus on the (S)-enantiomer is driven by the stereospecific nature of drug-receptor interactions. wikidoc.orgmediresonline.org

Enantiomeric Considerations and Their Analytical Resolution

The control and analysis of chiral drugs require effective analytical methods to separate and quantify the enantiomers. mediresonline.orgresearchgate.net For sertaconazole, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the primary method for enantiomeric resolution. mediresonline.orgresearchgate.net

Research has demonstrated successful separation of sertaconazole enantiomers using CSPs based on polysaccharide derivatives, such as Chiralpak IB and Chiralcel OD-H. mediresonline.orgresearchgate.net The separation mechanism relies on the differential interactions, including hydrogen bonding and π-π interactions, between each enantiomer and the chiral stationary phase. mediresonline.orgresearchgate.net The four aromatic rings and multiple electronegative atoms (nitrogen, oxygen, sulfur, chlorine) in the sertaconazole molecule contribute to these interactions, allowing for effective chiral discrimination. mediresonline.orgresearchgate.net

Studies have optimized HPLC conditions to achieve high resolution and selectivity in short analysis times. researchgate.netscispace.comcabidigitallibrary.org

| Column | Mobile Phase | Selectivity (α) | Resolution (Rs) | Reference |

| Chiralpak IB | n-hexane/2-propanol (80/20, v/v) | 2.77 | 6.14 | mediresonline.orgresearchgate.net |

| Chiralcel OD-H | n-hexane/2-propanol (80/20, v/v) | 3.49 | 8.52 | mediresonline.orgresearchgate.net |

| Lux i-Cellulose 5 | Normal Phase | 1.02 - 2.01 | 0.36 - 8.03 | cabidigitallibrary.org |

| Lux i-Amylose-1 | Normal Phase | 1.02 - 2.01 | 0.36 - 8.03 | cabidigitallibrary.org |

Impact of Stereochemistry on Biological Activity within the Azole Class

The biological activity of azole antifungal agents stems from their ability to inhibit cytochrome P450-dependent 14α-lanosterol demethylase. google.comconicet.gov.ar This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. wikidoc.orgconicet.gov.ar Inhibition of this pathway disrupts membrane integrity, leading to the cessation of fungal growth. conicet.gov.ar

This enzyme-drug interaction is highly stereospecific. The three-dimensional arrangement of atoms in the drug molecule must be complementary to the topography of the enzyme's active site to ensure effective binding and inhibition. For chiral drugs like sertaconazole, it is common for one enantiomer (the eutomer) to exhibit significantly higher affinity for the target enzyme and thus possess greater therapeutic activity than the other enantiomer (the distomer). The development of enantioselective syntheses for azole intermediates underscores the importance of obtaining the specific, more active enantiomer. rsc.orgrsc.org While many azoles are marketed as racemic mixtures, the administration of a single, more potent enantiomer can offer a better therapeutic profile. researchgate.net

Ergosterol Biosynthesis Inhibition via Lanosterol (B1674476) 14α-Demethylase Disruption

The principal mechanism of action for (S)-sertaconazole nitrate involves the targeted disruption of ergosterol biosynthesis, a critical pathway for fungal cell survival. patsnap.comnih.gov Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.comresearchgate.net Sertaconazole acts as a highly selective inhibitor of lanosterol 14α-demethylase, a fungal cytochrome P-450 enzyme (also known as CYP51 or Erg11p). nih.govdrugbank.comnih.govmdpi.com This enzyme is a crucial rate-limiting step in the conversion of lanosterol to ergosterol. patsnap.commdpi.comwikipedia.org By inhibiting this enzyme, sertaconazole effectively halts the production of ergosterol, initiating a cascade of events that compromise the fungal cell. nih.govnih.govdrugbank.com A study on Candida albicans demonstrated that sertaconazole inhibited ergosterol synthesis with an IC50 of 115 nmol/l. nih.gov

(S)-Sertaconazole nitrate, like other azole antifungals, interacts directly with the active site of lanosterol 14α-demethylase. nih.govnih.gov The imidazole moiety of the sertaconazole molecule coordinates with the heme iron atom at the core of the cytochrome P-450 enzyme. nih.gov This binding competitively inhibits the natural substrate, lanosterol, from accessing the enzyme's active site. nih.gov This highly specific interaction is responsible for the drug's potent inhibitory effect on the enzyme. nih.gov

The inhibition of lanosterol 14α-demethylase leads to a significant shift in the sterol profile of the fungal cell. The blockage of the ergosterol pathway results in the depletion of ergosterol and a concurrent accumulation of its precursor, lanosterol, and other toxic 14α-methylated sterol intermediates. patsnap.comnih.govdrugbank.comnih.govnih.gov The buildup of these abnormal sterols is a key factor in the fungistatic activity of azole antifungals. drugbank.comnih.gov

The dual effect of ergosterol depletion and toxic sterol accumulation has profound consequences for the fungal cell. The absence of ergosterol disrupts the normal packing of phospholipids (B1166683) in the cell membrane, leading to alterations in membrane fluidity and an increase in permeability. researchgate.netnih.govdrugbank.comnih.gov This structural disorganization impairs the function of membrane-bound enzymes and transport systems, disrupting crucial cellular processes like nutrient uptake. researchgate.netdrugbank.com

The accumulation of 14α-methylated sterols further exacerbates membrane stress and dysfunction. nih.govnih.gov Ultimately, the compromised membrane integrity leads to the leakage of essential intracellular components, such as ions and ATP, culminating in the cessation of growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect). patsnap.comnih.govnih.gov

Direct Fungal Membrane Interaction and Permeability Modulation

(S)-Sertaconazole is a lipophilic molecule, a property enhanced by the presence of a benzothiophene ring in its structure. patsnap.comnih.govconicet.gov.ar This lipophilicity facilitates its direct integration into the lipid bilayer of the fungal cell membrane. patsnap.comnih.gov At higher concentrations, sertaconazole has been shown to bind to non-sterol lipids within the membrane. nih.gov This interaction is distinct from its effect on ergosterol synthesis and represents a direct physical disruption of the membrane structure. The unique benzothiophene ring is thought to mimic tryptophan, which may enhance the molecule's ability to form pores in the fungal membrane. nih.gov

The insertion of sertaconazole molecules into the fungal membrane disrupts its normal structure and homeostasis. patsnap.comnih.gov This interference increases membrane permeability, independent of the effects of ergosterol depletion. nih.govnih.gov The compromised membrane is no longer able to effectively regulate the passage of substances, leading to the uncontrolled leakage of vital cytoplasmic contents, including ATP. nih.gov This direct damage to the membrane contributes to the rapid, dose-dependent fungicidal activity observed with sertaconazole. nih.gov

Ancillary Fungistatic and Fungicidal Mechanisms

(S)-Sertaconazole nitrate exhibits both fungistatic (growth-inhibiting) and fungicidal (kill-inducing) activities, the extent of which is often dose-dependent and varies between different fungal species. nih.govnih.gov Studies have demonstrated its effectiveness against dermatophytes like Trichophyton rubrum and yeasts such as Candida albicans. conicet.gov.arnih.gov

The primary mechanisms of ergosterol synthesis inhibition and direct membrane damage are the main drivers of these effects. The inhibition of ergosterol synthesis is largely responsible for the fungistatic action, while the direct membrane disruption at higher concentrations leads to a fungicidal outcome. drugbank.comnih.govconicet.gov.ar

Beyond these core mechanisms, other ancillary actions have been proposed. These may include the inhibition of endogenous respiration, interference with membrane phospholipids, and the inhibition of purine (B94841) uptake. nih.govdrugbank.comnih.gov Furthermore, sertaconazole has been noted to inhibit the transformation of yeast forms of Candida to their more invasive mycelial forms, a key step in the establishment of infection. nih.govdrugbank.comnih.gov It has also been shown to inhibit the adherence of Candida species to epithelial cells, which can help in preventing the initiation and recurrence of infections. patsnap.com

Data sourced from a study on 150 clinical isolates. MIC (Minimum Inhibitory Concentration) represents fungistatic activity. MFC (Minimum Fungicidal Concentration) represents fungicidal activity. nih.govnih.gov

Table of Compounds

| Compound Name |

|---|

| (S)-Sertaconazole nitrate |

| Adenosine triphosphate (ATP) |

| Cholesterol |

| Eburicol |

| Econazole |

| Ergosterol |

| 5-fluorocytosine |

| Fluconazole |

| Itraconazole |

| Ketoconazole |

| Lanosterol |

| Miconazole |

| NS398 |

| Prostaglandin E2 (PGE2) |

| Tryptophan |

Concentration-Dependent Activity Profiles

The antifungal activity of (S)-sertaconazole nitrate is notably dependent on its concentration, exhibiting both fungistatic and fungicidal effects. nih.gov At lower concentrations, it primarily acts as a fungistatic agent, inhibiting the growth and replication of fungal cells. nih.gov However, at higher concentrations, it demonstrates fungicidal properties, leading to the direct killing of the fungal organisms. nih.gov This dual activity is a significant attribute of its therapeutic action.

The potency of sertaconazole is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in a significant reduction in the fungal population. Studies have demonstrated the potent activity of sertaconazole against a wide range of dermatophytes and Candida species.

One study evaluating 150 clinical isolates of dermatophytes, the causative agents of tinea pedis, reported the following geometric mean MIC and MFC values for sertaconazole nitrate nih.gov:

| Fungus Species (Number of Isolates) | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MFC (µg/mL) | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) |

| Trichophyton rubrum (100) | 0.19 | 0.02–16 | 0.25 | 1 | 1.78 | ≤0.03–>16 | 4 | >16 |

| Trichophyton mentagrophytes (40) | 0.73 | 0.02–16 | 1 | 8 | 4.76 | 0.12–>16 | 8 | >16 |

| Epidermophyton floccosum (10) | 0.12 | 0.02–16 | 0.06 | 0.5 | 1.23 | 0.25–>16 | 1 | 8 |

| Overall (150) | 0.26 | 0.02–16 | 0.25 | 2 | 2.26 | ≤0.03–>16 | 4 | >16 |

These data illustrate that sertaconazole is effective at low concentrations against the most common dermatophytes. The fungicidal activity, indicated by the MFC values, is also observed at clinically achievable concentrations. nih.gov

Inhibition of Endogenous Respiration Pathways

Beyond its effects on the cell membrane, (S)-sertaconazole nitrate is also proposed to inhibit endogenous respiration in fungal cells. drugbank.com The fungal respiratory chain, located in the inner mitochondrial membrane, is a critical pathway for energy production in the form of ATP. This process is essential for various cellular functions, including growth, replication, and pathogenesis.

Modulation of Phospholipid and Triglyceride Biosynthesis

(S)-Sertaconazole nitrate may also exert its antifungal effects by impairing the biosynthesis of phospholipids and triglycerides. drugbank.com Phospholipids are fundamental components of all cellular membranes, including the plasma membrane and the membranes of various organelles. They are crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins. Triglycerides are the primary form of energy storage in fungal cells.

The primary mechanism of azole antifungals, including sertaconazole, is the inhibition of lanosterol 14α-demethylase, an enzyme involved in the ergosterol biosynthesis pathway. drugbank.com This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption of sterol metabolism can indirectly affect the synthesis and organization of phospholipids within the fungal cell membrane, leading to increased permeability and dysfunction. While direct inhibition of specific enzymes in phospholipid and triglyceride biosynthesis by sertaconazole is not as well-documented, the interplay between sterol and lipid metabolism suggests that the antifungal's primary action has cascading effects on these crucial cellular components.

Inhibition of Purine Uptake in Fungal Cells

Another proposed mechanism of action for (S)-sertaconazole nitrate is the inhibition of purine uptake in fungal cells. drugbank.com Purines are essential building blocks for the synthesis of nucleic acids (DNA and RNA) and are also vital for cellular energy in the form of ATP and GTP. Fungi can either synthesize purines de novo or salvage them from their environment through specific transporter proteins.

By inhibiting the uptake of external purines, sertaconazole could limit the availability of these essential molecules, thereby hindering fungal growth and proliferation, especially in environments where de novo synthesis is insufficient. The specific purine transporters that may be affected by sertaconazole have not been definitively identified in the available scientific literature. However, this potential mechanism highlights another avenue through which sertaconazole may exert its broad-spectrum antifungal activity.

Impact on Yeast-to-Mycelial Transformation

A key virulence factor for some pathogenic fungi, such as Candida albicans, is their ability to switch from a yeast-like form (blastospore) to a filamentous, mycelial form (hyphae). This dimorphic transition is crucial for tissue invasion and the formation of biofilms. (S)-Sertaconazole nitrate has been shown to inhibit this yeast-to-mycelial transformation. drugbank.com

The primary mechanism of ergosterol synthesis inhibition by sertaconazole plays a significant role in this process. Ergosterol is not only a structural component of the cell membrane but is also concentrated in specific membrane domains, known as lipid rafts, which are important signaling platforms. By depleting ergosterol, sertaconazole disrupts the function of these lipid rafts and the associated proteins that are involved in sensing environmental cues and initiating the signaling cascades that lead to hyphal formation. This inhibition of the dimorphic switch reduces the pathogenicity of the fungus and its ability to cause invasive infections.

Structure Activity Relationship Sar of S Sertaconazole Nitrate

Contribution of the Imidazole (B134444) Moiety to Antifungal Efficacy

The imidazole moiety is a cornerstone of the antifungal activity of (S)-sertaconazole nitrate (B79036), placing it within the well-established azole class of antifungal agents. drugbank.compatsnap.com The primary mechanism of action conferred by the imidazole ring is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. drugbank.comnih.gov This enzyme is a critical component in the biosynthetic pathway of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane. drugbank.compatsnap.com

By binding to the heme iron of the cytochrome P450 enzyme, the imidazole group effectively blocks the conversion of lanosterol to ergosterol. drugbank.com This disruption leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell membrane. patsnap.com The consequence of this altered membrane composition is an increase in cellular permeability, leading to the leakage of essential intracellular components and ultimately inhibiting fungal growth and replication. drugbank.comnih.gov This targeted inhibition of a fungal-specific enzyme pathway contributes to the selective toxicity of sertaconazole (B158924) towards fungal cells over mammalian cells. patsnap.com

Role of the Benzothiophene (B83047) Group in Pharmacological Profile

A distinguishing feature of the (S)-sertaconazole nitrate structure is the presence of a benzothiophene ring, which is unique among imidazole antifungals and significantly enhances its pharmacological profile. wikipedia.orgchemicalbook.com This moiety contributes to both the antifungal potency and the topical retention characteristics of the compound.

Influence on Antifungal Potency

The benzothiophene group imparts a dual mechanism of action to sertaconazole, augmenting its antifungal efficacy beyond the capabilities of the imidazole moiety alone. chemicalbook.com In addition to inhibiting ergosterol synthesis, the benzothiophene ring, which is a sulfur analog of the indole ring found in the amino acid tryptophan, is capable of mimicking tryptophan. wikipedia.org This mimicry allows the molecule to interact directly with the fungal cell membrane, leading to the formation of pores. wikipedia.orgnih.gov

This direct membrane damage results in increased permeability and the leakage of vital intracellular components, such as ATP. wikipedia.orgchemicalbook.com The loss of ATP contributes to a rapid fungicidal effect, complementing the fungistatic action of ergosterol synthesis inhibition. wikipedia.orgchemicalbook.com This dual action makes sertaconazole effective against a broad spectrum of fungi. patsnap.com

Effects on Topical Retention Characteristics

The benzothiophene group also plays a crucial role in the pharmacokinetic properties of (S)-sertaconazole nitrate, particularly its suitability for topical application. This moiety confers a highly lipophilic nature to the molecule. chemicalbook.comnih.gov This increased lipophilicity enhances the absorption and retention of the compound within the stratum corneum, the outermost layer of the skin. chemicalbook.comnih.gov

Pharmacokinetic studies have demonstrated that after topical application, sertaconazole is retained in the skin at high concentrations without significant systemic absorption. chemicalbook.com This prolonged dermal retention is advantageous for treating superficial fungal infections, as it ensures a sustained therapeutic effect at the site of infection. nih.gov

Halogen Substitutions and Their Influence on Biological Activity

The strategic placement of chlorine atoms on the (S)-sertaconazole nitrate molecule further refines its biological activity, impacting its antifungal spectrum and potency against specific microbial genera.

Impact of Chlorine Atoms on Antifungal Spectrum

(S)-sertaconazole nitrate possesses three chlorine atoms in its structure. The substitution of two of these chlorine atoms is on the benzothiophene ring. chemicalbook.com This specific halogenation pattern is credited with broadening the antifungal spectrum of sertaconazole relative to other azole antifungals. chemicalbook.com This expanded spectrum includes not only common dermatophytes and yeasts but also opportunistic filamentous fungi. nih.gov

Preclinical Pharmacological Investigations of S Sertaconazole Nitrate

In Vitro Antimicrobial Spectrum and Potency

(S)-Sertaconazole nitrate (B79036) exhibits both fungistatic and fungicidal properties, depending on the concentration and the susceptibility of the organism. Its primary mechanism of action involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. At higher concentrations, it is believed to directly damage the fungal cell membrane, leading to cell death.

(S)-Sertaconazole nitrate has shown potent in vitro activity against a wide array of dermatophytes, the fungi responsible for common cutaneous mycoses. Studies have consistently demonstrated its efficacy against clinically relevant species of Trichophyton, Epidermophyton, and Microsporum.

Table 1: In Vitro Activity of (S)-Sertaconazole Nitrate Against Dermatophytes

| Organism | Number of Isolates | MIC Range (μg/mL) | Geometric Mean MIC (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

|---|---|---|---|---|---|

| Trichophyton rubrum | 150 | - | 0.19 | - | - |

| Trichophyton mentagrophytes | 150 | - | 0.73 | - | - |

| Epidermophyton floccosum | 150 | - | 0.12 | - | - |

| Trichophyton tonsurans | Not Specified | - | 0.13 | - | - |

| Microsporum canis | Not Specified | - | 0.19 | - | - |

| Microsporum audouinii | Not Specified | - | 0.59 | - | - |

| Overall (309 isolates) | 309 | 0.01-8 | 0.21 | 0.25 | 1 |

(S)-Sertaconazole nitrate has demonstrated a broad spectrum of activity against various pathogenic yeasts. nih.govnih.gov Its efficacy against Candida species, the most common cause of opportunistic fungal infections, is well-documented. In studies involving various Candida species, the MIC90 values for (S)-sertaconazole were reported to be in the range of ≤ 0.1 to 4 μg/mL. nih.gov For specific species, the MIC90 has been reported as 0.06 μg/mL for C. albicans, 0.25 μg/mL for C. glabrata and C. parapsilosis, 1 μg/mL for C. krusei, and 2 μg/mL for C. tropicalis. nih.gov

The compound is also active against Cryptococcus neoformans, with reported MIC values for fungistatic activity against yeasts, including Cryptococcus, ranging from 0.35 to 5.04 μg/mL. nih.gov

The in vitro activity of (S)-sertaconazole against Malassezia furfur, a yeast implicated in pityriasis versicolor and seborrheic dermatitis, is influenced by the lipid content of the culture medium. One study found that the MIC values were significantly higher in lipid-rich media, which are necessary for the growth of this lipophilic yeast.

Table 2: In Vitro Activity of (S)-Sertaconazole Nitrate Against Yeasts

| Organism | MIC Range (μg/mL) | MIC90 (μg/mL) |

|---|---|---|

| Candida albicans | - | 0.06 |

| Candida glabrata | - | 0.25 |

| Candida parapsilosis | - | 0.25 |

| Candida krusei | - | 1 |

| Candida tropicalis | - | 2 |

| Cryptococcus neoformans | 0.35 - 5.04 | Not Reported |

| Malassezia furfur | Highly variable with culture medium | Not Reported |

Preclinical studies have indicated that (S)-sertaconazole is effective against opportunistic filamentous fungi. nih.govnih.gov Its antifungal spectrum includes activity against Aspergillus species, Scedosporium species, and Scopulariopsis species. nih.gov

One study reported that the MIC values for fungistatic activity against opportunistic filamentous fungi, including Aspergillus, were between 0.24 and 2 μg/mL. nih.gov While specific MIC data for different Aspergillus species are limited in the available literature, the general activity falls within this range.

In addition to its antifungal properties, (S)-sertaconazole nitrate has demonstrated antibacterial activity, particularly against Gram-positive cocci. nih.govnih.gov This dual action can be beneficial in mixed fungal and bacterial infections. The spectrum of activity includes clinically relevant bacteria such as Streptococcus and Staphylococcus species. One study reported a geometric MIC of 0.88 μg/mL for (S)-sertaconazole against 21 isolates of Gram-positive bacteria. researchgate.net

Preclinical in vitro studies have indicated that (S)-sertaconazole possesses activity against the protozoan Trichomonas vaginalis, the causative agent of trichomoniasis. nih.gov While the activity has been confirmed in the scientific literature, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC) values for (S)-sertaconazole against T. vaginalis are not widely available in published studies.

Several in vitro studies have compared the efficacy of (S)-sertaconazole with other commonly used azole antifungals. These studies generally indicate that (S)-sertaconazole has comparable or, in some cases, superior potency against a range of fungal pathogens.

In a study of dermatophyte isolates with reduced susceptibility to fluconazole, (S)-sertaconazole maintained significant activity, with a geometric mean MIC of 0.41 μg/mL against 114 such isolates. karger.com For yeasts, the MIC90 values of (S)-sertaconazole (≤ 0.1 to 4 μg/mL) were found to be favorable when compared to fluconazole (0.1 to >100 μg/mL) against a variety of Candida species. nih.gov

When tested against pathogenic vaginal yeast isolates, (S)-sertaconazole was found to be one of the most active agents, with particularly noteworthy activity against C. glabrata when compared to fluconazole, ketoconazole, fenticonazole, clotrimazole, and itraconazole. nih.gov

Evaluation of Activity Against Fungal Spore Forms

(S)-Sertaconazole nitrate has demonstrated significant activity against the resting spore forms of various fungi, which are often implicated in the recurrence of dermatomycoses. researchgate.netmdedge.com In vitro studies utilizing microplate laser nephelometry have been conducted to quantify the sporicidal effects of (S)-sertaconazole nitrate. These investigations targeted the microconidia of Trichophyton species, chlamydospores of Epidermophyton floccosum, blastospores of Candida albicans, and conidia of Scopulariopsis brevicaulis. researchgate.netmdedge.com

The results indicated that (S)-sertaconazole nitrate effectively inhibits the growth of dermatophytes, yeasts, and molds from their spore forms. researchgate.net Its activity was particularly high against several species of Trichophyton. mdedge.com Further studies using infected three-dimensional full skin models confirmed that (S)-sertaconazole nitrate could reduce the growth of fungal and yeast spores over a 72-hour period in the presence of human cells. researchgate.netmdedge.com This sporicidal action suggests a potential advantage in managing persistent and recurring fungal infections by targeting the resilient spore structures. researchgate.netmdedge.com

Table 1: In Vitro Sporicidal Activity of (S)-Sertaconazole Nitrate (IC₅₀)

| Fungal Species | Spore Form | Average IC₅₀ (µg/mL) |

|---|---|---|

| Trichophyton soudanense | Microconidia | 0.0014 |

| Trichophyton indotineae | Microconidia | 0.0018 |

| Trichophyton rubrum | Microconidia | 0.0028 |

| Epidermophyton floccosum | Chlamydospores | Data not specified |

| Candida albicans | Blastospores | Data not specified |

| Scopulariopsis brevicaulis | Conidia | Data not specified |

Data sourced from studies on the sporicidal effects of sertaconazole (B158924) nitrate. mdedge.com

Preclinical Efficacy Assessment in Animal Models

Preclinical evaluations in murine models have provided insights into the therapeutic potential of (S)-sertaconazole nitrate, particularly concerning the inflammatory and pruritic symptoms associated with cutaneous mycoses. In vivo studies have demonstrated that (S)-sertaconazole nitrate possesses anti-inflammatory activity. For instance, it was shown to reduce irritant dermatitis in a murine ear edema model.

The efficacy of (S)-sertaconazole nitrate has been assessed in guinea pig models of dermatophytosis, which are standard models for preclinical antifungal testing. In a study of experimental dermatomycosis caused by Trichophyton mentagrophytes, the therapeutic effect of a 2% (S)-sertaconazole nitrate cream was compared with a 2% miconazole cream. banglajol.info

The evaluation was based on clinical parameters, such as the degree of alopecia and lesion severity, and on microbiological healing, determined by the recovery of the fungus from the infected site. banglajol.info When the creams were applied for a 12-day period, both (S)-sertaconazole nitrate and miconazole showed excellent and comparable therapeutic effects. However, in a shorter treatment course of 3 days, the (S)-sertaconazole nitrate cream demonstrated a greater therapeutic effect than the miconazole cream, as evidenced by more significant improvement in clinical symptoms and higher rates of microbiological cure. banglajol.info

Table 2: Comparative Efficacy of 2% (S)-Sertaconazole Nitrate (SZ) vs. 2% Miconazole (MZ) in a Guinea Pig Dermatophytosis Model

| Treatment Duration | Outcome Parameter | (S)-Sertaconazole Nitrate (SZ) | Miconazole (MZ) |

|---|---|---|---|

| 12 Days | Therapeutic Effect | Excellent | Excellent (Similar to SZ) |

| 3 Days | Therapeutic Effect | Greater Therapeutic Effect | Less Effective than SZ |

| 3 Days | Clinical Symptoms | Greater Improvement | Less Improvement |

| 3 Days | Microbiological Healing | Higher Rate | Lower Rate |

Based on a study of experimental dermatophytosis caused by T. mentagrophytes. banglajol.info

The preclinical efficacy of (S)-sertaconazole nitrate has been established in animal models of vaginal candidiasis. Experimental studies in mice with induced vaginal candidiasis showed that a 2% (S)-sertaconazole nitrate cream was more active than a 2% miconazole cream. researchgate.net

In other research using a rat model of vaginal candidiasis, the efficacy of a novel (S)-sertaconazole nitrate mucoadhesive liposomal gel was evaluated. fda.govnih.gov This formulation was developed to provide localized and sustained drug delivery. The in vivo study revealed that the mucoadhesive liposomal gel led to a significant reduction in the microbial count of Candida in the vaginal tissue. fda.gov Furthermore, it resulted in a subsequent reduction in inflammatory responses and was associated with the lowest degree of histopathological changes when compared to a conventional (S)-sertaconazole nitrate gel. fda.gov

Preclinical Pharmacokinetic Profiles of (S)-Sertaconazole Nitrate

Preclinical pharmacokinetic studies in animal models have characterized the disposition and retention of (S)-sertaconazole nitrate in the skin. A key finding from these studies is that the compound exhibits excellent dermal penetration without significant systemic absorption. This characteristic is attributed to the lipophilic nature of the (S)-sertaconazole molecule, which includes a benzothiophene (B83047) moiety. This chemical feature enhances its absorption into and retention within the epidermis.

Studies in rat models have shown that (S)-sertaconazole is retained in the skin for an extended period. This prolonged retention creates an "epidermal reservoir effect," which contributes to its sustained antifungal activity after application.

In vitro studies using porcine ear skin, a model that is anatomically and physiologically similar to human skin, have been employed to compare the dermal delivery of (S)-sertaconazole nitrate from different formulations. One such study investigated its accumulation in the skin from a biocompatible microemulsion (ME) and dissolving microneedles (MNs). The results showed that combining the microemulsion with solid silicon microneedles synergistically increased the amount of (S)-sertaconazole nitrate accumulated in the skin, demonstrating a 4.67-fold increase compared to the microemulsion alone and a 4.37-fold increase compared to dissolving microneedles alone. This highlights the potential for advanced delivery systems to enhance the cutaneous disposition of the drug.

Table 3: Cutaneous Accumulation of (S)-Sertaconazole Nitrate (SN) in Porcine Skin Model

| Formulation | Relative Fold Increase in Skin Accumulation |

|---|---|

| Microemulsion (ME) alone | Baseline |

| Dissolving Microneedles (MNs) alone | Baseline |

| ME + Solid Silicon MNs (vs. ME alone) | 4.67 |

| ME + Solid Silicon MNs (vs. Dissolving MNs alone) | 4.37 |

Data from an in vitro study on porcine ear skin.

Assessment of Systemic Absorption in Preclinical Species

Preclinical investigations into the systemic absorption of (S)-sertaconazole nitrate have consistently demonstrated its low penetration into systemic circulation following topical application in various animal models. The molecular structure of sertaconazole, particularly its lipophilic benzothiophene ring, facilitates high retention within the stratum corneum, which is beneficial for treating superficial fungal infections while minimizing systemic exposure researchgate.net.

Studies in rats have been central to characterizing the pharmacokinetic profile of sertaconazole. After dermal application of different formulations, plasma concentrations of sertaconazole were found to be negligible dntb.gov.ua. Further investigations involving radiolabeled sertaconazole nitrate confirmed these findings, showing very low systemic absorption when applied as a cream, solution, gel, or powder. The dermal bioavailability in rats was determined to be exceptionally low at 0.48%, a finding attributed to rapid hepatic metabolism fda.gov.

In contrast to the low absorption observed with dermal application, studies examining other routes of administration in rats have provided comparative insights. Following oral administration, the bioavailability was considerably higher, reaching 48% fda.gov. Research also measured plasma drug levels 6 hours after administering 20 mg/kg of sertaconazole nitrate via intravenous, subcutaneous, and oral routes, yielding concentrations of 0.9 µg/mL, 1.0 µg/mL, and 0.63 µg/mL, respectively fda.gov.

The following tables summarize the key pharmacokinetic findings from these preclinical studies in rats.

Table 1: Systemic Absorption of Sertaconazole Nitrate in Rats After Topical Application of Various Formulations

| Formulation | Systemic Absorption (%) |

| 2% Cream | 1.5% |

| 2% Solution | ~2.0% |

| Gel | 0.9% |

| Powder | ~0.7% |

| Data derived from multispecies pharmacokinetic studies indicating the percentage of the applied dose absorbed systemically fda.gov. |

Table 2: Plasma Concentration in Rats 6 Hours Post-Dose via Different Administration Routes

| Administration Route | Dose | Plasma Concentration (µg/mL) |

| Intravenous | 20 mg/kg | 0.9 |

| Subcutaneous | 20 mg/kg | 1.0 |

| Oral | 20 mg/kg | 0.63 |

| This table presents the plasma levels of sertaconazole nitrate, indicating varying degrees of systemic exposure depending on the administration route fda.gov. |

While extensive pharmacokinetic data is available for rats, studies in other species like guinea pigs have primarily focused on the therapeutic efficacy of sertaconazole in treating experimental dermatomycosis. These studies have demonstrated potent antifungal activity, which, when coupled with the pharmacokinetic data from rats, supports the profile of a topically active agent with limited systemic involvement. The collective preclinical data underscores that the chemical properties of (S)-sertaconazole nitrate favor localized action in the skin with minimal systemic uptake.

Mechanisms of Antifungal Resistance Pertinent to Azole Therapeutics

Molecular Basis of Resistance in Fungal Pathogens to Azole Compounds

Fungal pathogens have developed sophisticated strategies to counteract the effects of azole antifungals. These resistance mechanisms can be broadly categorized into alterations of the drug target, reduced intracellular drug accumulation, and adaptive stress responses.

Point Mutations and Overexpression of Erg11 Gene (Lanosterol 14α-Demethylase)

The primary target of azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Alterations related to the ERG11 gene are a cornerstone of azole resistance. nih.govbrieflands.com

Point Mutations: Missense mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.govnih.gov These changes can alter the enzyme's three-dimensional structure, reducing the binding affinity of azole drugs to their target site. nih.govmdpi.com Consequently, higher concentrations of the drug are required to inhibit enzyme function, leading to a resistant phenotype. Numerous studies have identified specific mutations associated with resistance in clinical isolates. For instance, in Candida albicans, substitutions such as Y132F, K143R, F145L, S405F, and G464S have been shown to confer a significant increase in fluconazole resistance. asm.org Similarly, in Candida tropicalis, mutations like Y132F and S154F are predominant in azole-resistant isolates. mdpi.com Research has identified three "hot spot" regions within the Erg11 protein that are particularly prone to mutations leading to resistance. nih.govasm.org

Overexpression: Another prevalent mechanism is the overexpression of the ERG11 gene. nih.govresearchgate.net This leads to an increased production of the target enzyme, lanosterol 14α-demethylase. The elevated quantity of the enzyme effectively titrates the available intracellular azole, meaning the drug concentration becomes insufficient to inhibit the entire enzyme pool, thus allowing ergosterol synthesis to continue. nih.gov While some studies have demonstrated a clear link between the level of ERG11 expression and the degree of fluconazole resistance, others have found a poor correlation, suggesting that overexpression often works in concert with other resistance mechanisms. nih.gov

Role of Drug Efflux Pumps (e.g., ABC Transporters, MFS Transporters)

Reduced intracellular accumulation of azoles is a major resistance strategy, primarily mediated by the overexpression of membrane-bound transporter proteins known as efflux pumps. nih.govnih.gov These pumps actively extrude antifungal drugs from the fungal cell, preventing them from reaching their target in sufficient concentrations. The two main superfamilies of efflux pumps implicated in azole resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. biotechmedjournal.comnih.gov

ABC Transporters: These are primary transporters that utilize the energy from ATP hydrolysis to expel a wide variety of substrates, including azoles. biotechmedjournal.comfrontiersin.org In Candida species, the most clinically relevant ABC transporters are Cdr1p and Cdr2p (Candida drug resistance proteins 1 and 2). nih.govnih.gov Overexpression of the genes encoding these proteins is a frequent finding in azole-resistant clinical isolates. nih.govfrontiersin.org The regulation of these transporters is complex, often involving gain-of-function mutations in transcription factors like Tac1. mdpi.com

MFS Transporters: These are secondary transporters that use the proton motive force across the cell membrane to export drugs. biotechmedjournal.com The most well-characterized MFS transporter involved in azole resistance in C. albicans is Mdr1p (multidrug resistance protein 1). nih.gov Its overexpression is typically associated with resistance to fluconazole but not necessarily other azoles, indicating a more specific substrate profile compared to the ABC transporters. nih.gov The transcription factor Mrr1 is a key regulator of MDR1 expression. mdpi.com

The following table summarizes key efflux pumps involved in azole resistance in Candida species.

| Transporter Family | Transporter Protein | Encoding Gene | Fungal Species | Primary Azole Substrates |

| ABC | Cdr1p | CDR1 | Candida albicans, Candida glabrata | Fluconazole, Itraconazole, Voriconazole |

| ABC | Cdr2p | CDR2 | Candida albicans | Fluconazole, Itraconazole, Voriconazole |

| MFS | Mdr1p | MDR1 | Candida albicans | Fluconazole |

Adaptive Responses and Biofilm Formation in Resistance Phenotypes

Fungal pathogens can exhibit adaptive responses to antifungal pressure that contribute to resistance. One of the most significant of these is the formation of biofilms. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to surfaces. nih.gov This mode of growth confers a dramatically increased resistance to antifungal agents compared to their free-floating (planktonic) counterparts. nih.gov

Mechanisms contributing to biofilm-associated resistance are multifaceted and include:

Reduced Drug Penetration: The dense extracellular matrix can sequester or act as a physical barrier, impeding the diffusion of azole drugs to the fungal cells within the biofilm. nih.gov

Altered Physiological State: Cells within a biofilm, particularly those in the deeper layers, exist in a slower-growing or metabolically quiescent state. Since azoles are most effective against actively dividing cells, this reduced metabolic activity contributes to tolerance. nih.gov

Efflux Pump Expression: The expression of efflux pump genes, such as CDR1 and MDR1, is often upregulated in biofilm-forming cells compared to planktonic cells, further contributing to reduced intracellular drug levels. nih.govresearchgate.net

Stress Response Activation: Exposure to antifungals can trigger cellular stress responses, leading to physiological changes that protect the fungal cells and enhance survival. mdpi.com

Susceptibility Profiles of Azole-Resistant Strains to (S)-Sertaconazole Nitrate (B79036)

(S)-Sertaconazole nitrate has demonstrated efficacy against fungal strains that have developed resistance to other azole antifungals. Studies have shown that there is no evidence of cross-resistance between sertaconazole (B158924) and fluconazole. nih.govkarger.com This suggests that the mechanisms conferring resistance to fluconazole may be less effective against sertaconazole.

One significant study evaluated the in vitro activity of sertaconazole against 114 clinical isolates of dermatophytes that exhibited reduced susceptibility to fluconazole (MIC ≥16 µg/ml). Sertaconazole remained highly active against these isolates, with MIC values ranging from 0.01 to 2 µg/ml. nih.govkarger.com The MIC50 and MIC90 (the minimum concentration required to inhibit 50% and 90% of isolates, respectively) for sertaconazole were 0.5 µg/ml and 1 µg/ml, respectively, highlighting its potency against these less susceptible strains. nih.govkarger.com

The table below presents the comparative in vitro activity of sertaconazole against these fluconazole-less-susceptible dermatophyte isolates.

| Antifungal Agent | MIC Range (µg/ml) | Geometric Mean MIC (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) |

|---|---|---|---|---|

| (S)-Sertaconazole Nitrate | 0.01–2 | 0.41 | 0.5 | 1 |

| Fluconazole | ≥16 | Not Applicable | ≥16 | ≥16 |

Similarly, sertaconazole has shown potent activity against Candida species that are often less susceptible to other azoles, such as C. glabrata and C. krusei. In a comparative study, sertaconazole demonstrated superior or equivalent activity against various pathogenic yeasts when compared to fluconazole and other imidazoles. portico.org For C. glabrata, the MIC90 of sertaconazole was 0.25 µg/ml, whereas for fluconazole it was significantly higher. portico.org

The following table summarizes the comparative MIC90 values of sertaconazole and fluconazole against various Candida species.

| Candida Species | (S)-Sertaconazole Nitrate MIC90 (µg/ml) | Fluconazole MIC90 (µg/ml) |

|---|---|---|

| C. albicans | 0.06 | 0.5 |

| C. glabrata | 0.25 | >64 |

| C. krusei | 1 | 64 |

| C. tropicalis | 0.125 | 64 |

These data indicate that (S)-sertaconazole nitrate maintains significant antifungal activity against a range of fungal pathogens, including those that have developed resistance to other commonly used azole therapeutics.

Advanced Formulation Science and Drug Delivery Systems for S Sertaconazole Nitrate

Nanoparticle-Based Delivery Systems for (S)-Sertaconazole Nitrate (B79036)

Advanced drug delivery systems are being explored to enhance the therapeutic efficacy of (S)-sertaconazole nitrate. Nanoparticle-based carriers offer a promising platform to improve drug solubility, provide controlled release, and enable targeted delivery, thereby optimizing its antifungal activity for various applications.

Development and Evaluation of (S)-Sertaconazole Nitrate Loaded Nanosponges

Nanosponges are porous, nanosized delivery systems capable of encapsulating lipophilic drugs like (S)-sertaconazole nitrate, offering controlled release and enhanced skin retention for topical applications.

Development: (S)-sertaconazole nitrate loaded nanosponges have been successfully prepared using the emulsion solvent diffusion method. rjptonline.org This technique involves an organic phase, where the drug and a polymer (such as ethyl cellulose or polymethyl methacrylate) are dissolved in a crosslinking agent like dichloromethane, and an aqueous phase containing a surfactant, for instance, polyvinyl alcohol. rjptonline.org The organic phase is slowly introduced into the aqueous phase under continuous stirring, leading to the formation of nanosponges. rjptonline.org

Evaluation: Formulations are evaluated based on several key parameters. A study utilizing a Taguchi experimental design screened various formulations to optimize properties like entrapment efficiency. rjptonline.org The optimized formulation (F2) demonstrated significant skin retention of 70.40%, which was considerably higher than conventional gel formulations. rjptonline.org Kinetic modeling of the drug release from this formulation indicated a zero-order release profile following a Higuchi release mechanism, which suggests that the drug is released by diffusion. The release was further characterized as anomalous transport, implying a combination of diffusion and polymer chain relaxation. rjptonline.org These findings suggest that nanosponges can provide a controlled and prolonged release of (S)-sertaconazole nitrate directly at the skin site. rjptonline.org

| Parameter | Polymer | Crosslinking Agent | Preparation Method | Key Finding |

| Skin Retention | Ethyl Cellulose | Dichloromethane | Emulsion Solvent Diffusion | 70.40% skin retention, offering prolonged site-targeted effect. rjptonline.org |

| Release Kinetics | Ethyl Cellulose | Dichloromethane | Emulsion Solvent Diffusion | Followed zero-order kinetics with a Higuchi diffusion mechanism. rjptonline.org |

Solid Lipid Nanoparticles (SLN) for Enhanced Drug Delivery

Development: (S)-sertaconazole nitrate SLNs and NLCs are typically prepared using high-speed or high-pressure homogenization techniques, sometimes followed by ultrasonication. eco-vector.combenthamdirect.com These methods involve using a solid lipid (e.g., glyceryl tristearate), and in the case of NLCs, a liquid lipid (e.g., oleic acid), along with an emulsifier like Tween 80. benthamdirect.comresearchgate.net The resulting nanoparticles are then often incorporated into a gel base for topical application. eco-vector.combenthamdirect.com

Evaluation: The evaluation of these lipid nanoparticles focuses on their physicochemical properties and release profiles. Studies have produced SLNs with particle sizes under 200 nm and NLCs with an average size of 366.3 nm. eco-vector.combenthamdirect.comresearchgate.net Entrapment efficiencies are typically high, with some studies reporting up to 71.48% for SLNs and a range of 50.66% to 87.36% for NLCs. eco-vector.combenthamdirect.comresearchgate.net Zeta potential values, which indicate the stability of the nanoparticle dispersion, have been recorded in the range of +7.43 mV for NLCs and from 12 to -20 mV for SLNs. eco-vector.combenthamdirect.comresearchgate.net These formulations demonstrate prolonged drug release over 24 hours, a significant improvement compared to conventional creams. benthamdirect.com

| Parameter | Lipid Carrier Type | Preparation Method | Particle Size | Entrapment Efficiency (%) | Zeta Potential (mV) |

| Physicochemical Properties | SLN | High-Pressure Homogenization | < 200 nm | 71.48% | 12 to -20 mV eco-vector.combenthamscience.com |

| Physicochemical Properties | NLC | High-Speed Homogenization & Ultrasonication | 366.3 nm | 50.66% - 87.36% | 7.43 mV benthamdirect.comresearchgate.net |

Cubosome-Based Formulations for Targeted Delivery (e.g., Ocular Fungal Infections)

Cubosomes are advanced, thermodynamically stable nanostructured liquid crystalline particles that are particularly promising for specialized applications such as ocular drug delivery. nih.govijper.org Their unique bicontinuous cubic liquid crystalline structure allows for the encapsulation of drugs with poor solubility, like (S)-sertaconazole nitrate, making them suitable for treating challenging conditions such as fungal keratitis. nih.gov

Development: (S)-sertaconazole nitrate loaded cubosomes (STZ-CUBs) have been prepared and optimized for corneal targeting. nih.gov The formulation process was refined using a 3³ central composite face-centered design to achieve optimal characteristics. nih.gov

Evaluation: The optimized cubosome formulation demonstrated excellent properties for ocular use. It achieved a high solubilization efficiency of 94.50 ± 0.51% and a desirable particle size of 216.55 ± 2.33 nm, which is suitable for ophthalmic application. nih.gov The polydispersity index (PDI) was low at 0.229 ± 0.11, indicating a uniform particle size distribution, and the zeta potential was 34.00 ± 6.93 mV, suggesting good colloidal stability. nih.gov Transmission electron microscopy confirmed the discrete cubic-shaped structures of the nanoparticles. nih.gov Furthermore, the formulation showed promising mucoadhesive properties and stability after terminal sterilization. Ex vivo corneal permeation studies revealed that the cubosomal formulation significantly enhanced the steady-state flux and permeability coefficient of (S)-sertaconazole nitrate compared to a standard drug suspension. nih.gov

| Parameter | Optimized Formulation (CUB-opt) |

| Solubilization Efficiency (%) | 94.50 ± 0.51 nih.gov |

| Particle Size (nm) | 216.55 ± 2.33 nih.gov |

| Polydispersity Index (PDI) | 0.229 ± 0.11 nih.gov |

| Zeta Potential (mV) | 34.00 ± 6.93 nih.gov |

| Key Feature | Enhanced corneal permeation and uptake for ocular delivery. nih.gov |

Mucoadhesive Liposomes for Localized Therapeutic Applications (e.g., Vaginal Delivery)

Mucoadhesive liposomes represent an effective strategy for localizing drug delivery to mucosal surfaces, such as the vaginal cavity, for an extended period. nih.govrmib.mx This approach is particularly beneficial for treating local infections like vaginal candidiasis by ensuring prolonged contact time of the antifungal agent at the site of action. nih.gov

Development: (S)-sertaconazole nitrate-loaded mucoadhesive liposomes have been developed by first preparing cationic liposomes using the thin-film hydration method. nih.govnih.gov These liposomes are then rendered mucoadhesive by coating them with a polymer, such as pectin, at varying concentrations (e.g., 0.05%, 0.1%, and 0.2%). nih.govnih.gov

Evaluation: Characterization of these formulations revealed that the pectin coating had a significant impact on their properties. The mucoadhesive liposomes were spherical in shape. nih.govresearchgate.net Coating the liposomes with pectin resulted in an increased particle size and higher drug entrapment efficiency compared to uncoated liposomes. nih.govnih.gov Conversely, the zeta potential values were reduced upon pectin coating, which confirmed an efficient coating process. nih.govnih.gov Mucoadhesive liposomes exhibited a more sustained and prolonged drug release profile. nih.gov Ex vivo studies showed that a gel containing these mucoadhesive liposomes increased the retention of (S)-sertaconazole nitrate in the target tissue while reducing its penetration, thereby localizing the therapeutic effect. nih.govnih.gov

| Formulation | Preparation Method | Coating Polymer | Key Findings |

| Mucoadhesive Liposomes | Thin-Film Hydration | Pectin | Increased entrapment efficiency and particle size; sustained drug release; enhanced tissue retention. nih.govnih.govresearchgate.net |

Proniosome and Microsponge Technologies for Topical Application

Proniosomes and microsponges are advanced carrier systems designed to improve the topical delivery of drugs like (S)-sertaconazole nitrate by providing controlled release and enhancing skin deposition.

Proniosomes: Proniosomal technology utilizes dry, free-flowing, water-soluble carrier particles coated with non-ionic surfactants that form niosomes upon hydration. sciresjournals.comsciresjournals.com (S)-sertaconazole nitrate proniosomal gels have been prepared by a coacervation phase separation method. sciresjournals.com These formulations are evaluated for various parameters, including entrapment efficiency. One optimized formulation (F80H1) showed a high entrapment efficiency of 83.02%. sciresjournals.com Ex-vivo studies demonstrated that this formulation achieved the highest skin deposition and a lower flux of the drug through rat skin, indicating its potential for localized and controlled topical delivery. sciresjournals.com The vesicles were observed to be spherical, and the formulation followed a zero-order release kinetic model. sciresjournals.com

Microsponges: Microsponges are porous polymeric microspheres designed for controlled drug release. nih.govnih.govnih.gov (S)-sertaconazole nitrate-loaded microsponges have been fabricated using the quasi-emulsion solvent diffusion method with polymers like Eudragit RS 100. nih.govwisdomlib.org These microsponges are spherical and porous, as confirmed by scanning electron microscopy and mercury intrusion porosimetry. nih.gov When incorporated into a hydrogel base, an optimized batch demonstrated a controlled drug release of 69.38% over 8 hours, following the Higuchi model, which is indicative of a diffusion-controlled mechanism. nih.gov This technology allows the drug to be present on the skin for a prolonged period while minimizing transdermal penetration. nih.gov

| Delivery System | Preparation Method | Key Evaluation Parameter | Result |

| Proniosomes | Coacervation Phase Separation | Entrapment Efficiency (%) | 83.02% sciresjournals.comsciresjournals.com |

| Proniosomes | Coacervation Phase Separation | Skin Deposition | Highest among tested formulations. sciresjournals.com |

| Microsponges | Quasi-emulsion Solvent Diffusion | In-vitro Drug Release | 69.38% controlled release in 8 hours. nih.govnih.gov |

Integration with Silver Nanoparticles for Synergistic Effects

The integration of (S)-sertaconazole nitrate with silver nanoparticles (AgNPs) has been investigated to develop novel formulations with synergistic antifungal activity and improved physicochemical properties. propulsiontechjournal.com This combination leverages the antimicrobial properties of silver to potentially enhance the efficacy of the antifungal drug. nih.govmdpi.com

Development: A notable application is the development of mucoadhesive vaginal tablets containing (S)-sertaconazole nitrate-loaded silver nanoparticles. propulsiontechjournal.com The drug-loaded AgNPs were synthesized via a chemical reduction method and stabilized with chitosan. propulsiontechjournal.com

Evaluation: The conjugation of (S)-sertaconazole nitrate with AgNPs led to a significant 2.51-fold increase in the drug's solubility. propulsiontechjournal.com The synthesized nanoparticles had a size range of 89.4 nm to 182.2 nm and a positive zeta potential (30.76 mV to 35.2 mV), indicating good stability due to the chitosan coating. propulsiontechjournal.com The drug loading efficiency was exceptionally high, with an optimized batch reaching 98.76 ± 0.25%. propulsiontechjournal.com When formulated into mucoadhesive tablets, the system provided sustained drug release for up to 12 hours. propulsiontechjournal.com Crucially, the formulation demonstrated greater antifungal activity against Candida albicans compared to the drug alone, confirming a synergistic effect. propulsiontechjournal.com

| Parameter | (S)-Sertaconazole Nitrate-Loaded AgNPs |

| Solubility Improvement | 2.51-fold increase. propulsiontechjournal.com |

| Particle Size (nm) | 89.4 - 182.2 propulsiontechjournal.com |

| Drug Loading Efficiency (%) | 98.76 ± 0.25 propulsiontechjournal.com |

| Zeta Potential (mV) | 30.76 - 35.2 propulsiontechjournal.com |

| Key Finding | Sustained release (up to 12 hours) and improved antifungal activity against Candida albicans. propulsiontechjournal.com |

Physicochemical Characterization and Optimization of Novel Formulations

The development of novel drug delivery systems for (S)-sertaconazole nitrate involves a detailed characterization of their physicochemical properties to ensure optimal performance.

Particle Size, Zeta Potential, and Polydispersity Index Analysis

The particle size, zeta potential, and polydispersity index (PDI) are critical parameters that influence the stability, bioavailability, and skin penetration of topical formulations. Various studies have explored different nanoformulations of sertaconazole (B158924) nitrate, yielding a range of physicochemical characteristics.

For instance, sertaconazole nitrate-loaded silver nanoparticles (Ser-AgNPs) have been synthesized with particle sizes ranging from 89.4 ± 0.24 nm to 182.2 ± 0.44 nm propulsiontechjournal.com. These nanoparticles exhibited a positive zeta potential, between +30.76 ± 0.29 mV and +35.2 ± 0.18 mV, which is attributed to the use of chitosan as a stabilizer and indicates good stability propulsiontechjournal.com. The PDI for these formulations was in the range of 0.474 ± 0.21 to 0.839 ± 0.38 propulsiontechjournal.com.

In another approach, nanostructured lipid carriers (NLCs) were developed, showing an average particle size of 366.3 nm and a positive zeta potential of +7.43 mV benthamdirect.comresearchgate.net. Nanosponge formulations presented an average particle size of 169.5 nm with a PDI of 0.312 and a negative zeta potential of -12.4 mV, suggesting physical stability rjptonline.org.

Leciplex-based systems for ocular delivery were optimized to achieve a particle size of 39.70 ± 1.35 nm and a PDI of 0.242 ± 0.006 nih.gov. This system demonstrated a high positive zeta potential of +54.60 ± 0.24 mV, indicating excellent stability nih.gov. Furthermore, liposomal formulations have also been investigated; uncoated liposomes had a zeta potential of +49.7 ± 0.58 mV, which decreased upon coating with pectin, confirming the presence of the coating nih.gov.

Table 1: Physicochemical Properties of (S)-Sertaconazole Nitrate Formulations

| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Source |

|---|---|---|---|---|

| Silver Nanoparticles | 89.4 - 182.2 | +30.76 to +35.2 | 0.474 - 0.839 | propulsiontechjournal.com |

| Nanostructured Lipid Carriers | 366.3 | +7.43 | Not Reported | benthamdirect.comresearchgate.net |

| Solid Lipid Nanoparticles | < 200 | +12 to -20 | Not Reported | benthamdirect.comeco-vector.com |

| Nanosponges | 169.5 | -12.4 | 0.312 | rjptonline.org |

| Leciplex (Ocular) | 39.70 | +54.60 | 0.242 | nih.gov |

| SMEDDS | 200 | -32 | Not Reported | preprints.orgpreprints.org |

| Uncoated Liposomes | Not Reported | +49.7 | Not Reported | nih.gov |

| Pectin-Coated Liposomes | Not Reported | +9.56 to +19.7 | Not Reported | nih.gov |

Entrapment Efficiency and Drug Loading Capacity

Entrapment efficiency (%EE) and drug loading capacity are crucial for determining the amount of drug successfully encapsulated within the carrier. High entrapment efficiency is desirable to achieve a therapeutic effect.

Different formulation strategies have yielded varying levels of success. Sertaconazole-loaded silver nanoparticles demonstrated a very high drug loading efficiency, with an optimized batch reaching 98.76 ± 0.25% propulsiontechjournal.com. Nanostructured lipid carriers (NLCs) showed entrapment efficiencies ranging from 50.66% to 87.36% benthamdirect.comresearchgate.net. Solid lipid nanoparticles (SLNs) have been formulated with a reported entrapment efficiency of up to 71.48% benthamdirect.comeco-vector.comresearchgate.net.

For mucoadhesive liposomes, the entrapment efficiency was influenced by the concentration of the coating polymer, pectin nih.govnih.gov. Coating the liposomes with pectin led to an increase in entrapment efficiency compared to uncoated vesicles nih.govnih.gov. In the development of transungual patches, the drug content for all formulations was within the specified limits of 98.5% to 101% preprints.orgpreprints.org. An optimized leciplex formula for ocular delivery reported an entrapment efficiency of 84.87 ± 1.71% nih.gov.

Table 2: Entrapment Efficiency and Drug Loading of (S)-Sertaconazole Nitrate Formulations

| Formulation Type | Entrapment Efficiency (%) / Drug Loading (%) | Source |

|---|---|---|

| Silver Nanoparticles | 98.76% (Drug Loading Efficiency) | propulsiontechjournal.com |

| Nanostructured Lipid Carriers | 50.66% - 87.36% | benthamdirect.comresearchgate.netresearchgate.net |

| Solid Lipid Nanoparticles | 71.48% | benthamdirect.comeco-vector.com |

| Leciplex (Ocular) | 84.87% | nih.gov |

| Bilosomes | 96 ± 3.4% | researchgate.net |

| Transungual Patches | 98.5% - 101% (Drug Content) | preprints.orgpreprints.org |

In Vitro Drug Release and Diffusion Studies

In vitro drug release studies are essential for predicting the in vivo performance of a formulation. These studies measure the rate and extent of drug release from the carrier system over time.

Novel formulations of (S)-sertaconazole nitrate have been designed to provide sustained or controlled release. Mucoadhesive vaginal tablets containing silver nanoparticles showed sustained drug release of 95.63 ± 0.16% over 12 hours propulsiontechjournal.com. Transungual patches also exhibited varied release profiles, with some formulations releasing up to 74.78% of the drug over 12 hours in phosphate buffer at pH 7.4 preprints.orgpreprints.org.

Nanostructured lipid carriers demonstrated a cumulative drug release of up to 92.90% benthamdirect.comresearchgate.net. When incorporated into a gel, these NLCs prolonged drug release, with only 25.04% released over 24 hours, compared to 72.97% from a marketed cream benthamdirect.comresearchgate.net. Mucoadhesive liposomes also showed a prolonged and sustained drug release profile compared to uncoated liposomes nih.govnih.gov. The release rate was dependent on the pectin concentration used for coating; a higher concentration of pectin resulted in a slower release, with one formulation releasing 68.15% over 8 hours nih.gov.

Table 3: In Vitro Release Characteristics of (S)-Sertaconazole Nitrate Formulations

| Formulation Type | Cumulative Release (%) | Time (hours) | Key Findings | Source |

|---|---|---|---|---|

| Silver Nanoparticle Tablets | 95.63% | 12 | Sustained release profile. | propulsiontechjournal.com |

| Transungual Patches | 47.61% - 74.78% | 12 | Release profile varied by specific patch formulation. | preprints.orgpreprints.org |

| NLCs (in Gel) | 25.04% | 24 | Prolonged release compared to marketed cream (72.97%). | benthamdirect.comresearchgate.netresearchgate.net |

| Pectin-Coated Liposomes (0.1% Pectin) | 68.15% | 8 | Release was more sustained than uncoated liposomes (89.07%). | nih.gov |

| Bilosomes | 97.2% | 24 | Showed sustained release over 24 hours. | researchgate.net |

Ex Vivo Permeation and Skin Retention Studies in Tissue Models

Ex vivo studies using animal or human tissue models provide critical insights into a drug's ability to permeate the skin or be retained within its layers. For topical antifungal agents like (S)-sertaconazole nitrate, high retention in the skin with minimal systemic absorption is often the goal.

Studies on nanosponge-based hydrogels revealed a high degree of skin retention rjptonline.org. The optimized nanosponge formulation (F2) showed 70.40% skin retention, which was significantly higher than that of a marketed formulation (49.23%) and a pure drug dispersion (11.47%) rjptonline.org. This formulation also demonstrated very low drug release (11.27%) through the skin, indicating its potential for targeted, localized delivery rjptonline.org.

Mucoadhesive liposomal gels were tested on sheep vaginal tissue and showed increased drug retention within the tissue and reduced permeation compared to a conventional gel formulation nih.govnih.gov. Similarly, a transferosomal vesicular system exhibited the highest flux (645 μg/cm²/h) among various nanovesicles, indicating enhanced drug permeation nih.gov.

For ocular delivery, an optimized leciplex formula was tested on cow cornea and was found to enhance the permeability coefficient by 2.78-fold and corneal drug deposition by 12.49-fold when compared to a standard aqueous drug dispersion nih.gov. A study on bilosomes incorporated into a hydrogel showed a 1.6-fold increase in skin permeability and a 3.86-fold increase in skin deposition compared to a commercial cream researchgate.net.

Table 4: Ex Vivo Permeation and Retention of (S)-Sertaconazole Nitrate Formulations

| Formulation Type | Tissue Model | Key Findings | Source |

|---|---|---|---|

| Nanosponges | Not Specified | 70.40% skin retention, significantly higher than marketed cream (49.23%). | rjptonline.org |

| Mucoadhesive Liposomal Gel | Sheep Vaginal Tissue | Increased tissue retention and reduced drug penetration vs. control gel. | nih.govnih.gov |

| Transferosomes | Not Specified | Highest flux (645 μg/cm²/h) among tested nanovesicles. | nih.gov |

| Leciplex (Ocular) | Cow Cornea | 2.78-fold increase in permeability coefficient and 12.49-fold increase in corneal deposition vs. aqueous dispersion. | nih.gov |

| Bilosome Hydrogel | Not Specified | 1.6-fold increase in skin permeability and 3.86-fold increase in skin deposition vs. commercial cream. | researchgate.net |

Stability Assessment of Formulated Systems

The stability of both the active pharmaceutical ingredient and the final formulation is paramount. Studies show that (S)-sertaconazole nitrate is an extremely stable compound in its solid form, with a shelf life of over five years under normal storage conditions in sealed amber glass bottles nih.gov. It also demonstrates stability under accelerated conditions of light, humidity, and temperature nih.gov.

However, forced degradation studies using a stability-indicating HPLC method revealed that the drug degrades under acid, alkali, wet heat, and oxidative conditions, while remaining stable to dry heat and photolytic stress researchgate.net. This highlights the importance of the formulation in protecting the drug from degradation.

Advanced formulations have shown good stability profiles. Transungual patches developed using a Self-Microemulsifying Drug Delivery System (SMEDDS) technique passed accelerated stability testing according to ICH guidelines preprints.orgpreprints.org. Gels formulated with nanostructured lipid carriers were also reported to be stable benthamdirect.comresearchgate.net. An optimized leciplex formulation for ocular use was also found to be stable nih.gov.

Analytical Methodologies for S Sertaconazole Nitrate Quantification

Chromatographic Techniques for Quantitative Determination

Chromatographic methods are paramount in the analysis of sertaconazole (B158924) nitrate (B79036), offering high specificity and the ability to separate the compound from impurities and formulation excipients. For the specific quantification of (S)-sertaconazole nitrate, chiral chromatography is essential.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of sertaconazole nitrate in bulk drug and pharmaceutical formulations. researchgate.netjocpr.comnih.govsphinxsai.com These methods are typically developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, linearity, and robustness.

For the analysis of racemic sertaconazole nitrate, reversed-phase HPLC (RP-HPLC) methods are common. A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sphinxsai.comnih.gov Detection is commonly performed using a UV detector at a wavelength of 260 nm, where sertaconazole exhibits significant absorbance. researchgate.netjocpr.comsphinxsai.comnih.gov

To specifically quantify (S)-sertaconazole nitrate, enantioselective or chiral HPLC methods are necessary. These methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as Chiralpak IB and Chiralcel OD-H, have been successfully used for the enantiomeric separation of sertaconazole. researchgate.netresearchgate.net The separation is typically achieved under normal phase conditions, using a mobile phase like n-hexane and 2-propanol. researchgate.net The differential interactions, including hydrogen bonding and π-π interactions between the CSP and the enantiomers, lead to different retention times, enabling their individual quantification. researchgate.netresearchgate.net

Validation of these HPLC methods involves establishing several key parameters to ensure the reliability of the results.

Table 1: Typical Validation Parameters for HPLC Analysis of Sertaconazole Nitrate

| Parameter | Typical Range/Value |

| Linearity Range | 10-600 µg/mL sphinxsai.comnih.gov |

| Correlation Coefficient (r²) | > 0.999 researchgate.net |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% nih.gov |

| Limit of Detection (LOD) | 0.0019 µg/mL sphinxsai.comnih.gov |

| Limit of Quantification (LOQ) | 0.0021 µg/mL sphinxsai.comnih.gov |

Ultra-Fast Liquid Chromatography (UFLC) Applications

Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage over conventional HPLC in terms of speed of analysis and reduced solvent consumption. This technique has been applied for the rapid quantification of racemic sertaconazole nitrate in pharmaceutical dosage forms. The principles of separation in UFLC are similar to HPLC, but the use of smaller particle size columns and higher flow rates allows for much shorter run times.